1-(Bromomethyl)-4-nitronaphthalene
Overview
Description
1-(Bromomethyl)-4-nitronaphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a bromomethyl group at the first position and a nitro group at the fourth position of the naphthalene ring
Preparation Methods
The synthesis of 1-(Bromomethyl)-4-nitronaphthalene typically involves the bromination of 4-nitronaphthalene. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an organic solvent like carbon tetrachloride (CCl4) under reflux conditions . This method ensures selective bromination at the benzylic position, yielding this compound with high purity.
Chemical Reactions Analysis
1-(Bromomethyl)-4-nitronaphthalene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Common reagents and conditions for these reactions include:
Nucleophilic Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate, chromium trioxide in acetic acid.
Scientific Research Applications
1-(Bromomethyl)-4-nitronaphthalene has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful in the preparation of various substituted naphthalene derivatives.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-4-nitronaphthalene primarily involves its reactivity towards nucleophiles and its ability to undergo reduction and oxidation reactions. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The nitro group, being an electron-withdrawing group, influences the reactivity of the compound by stabilizing intermediates formed during chemical reactions .
Comparison with Similar Compounds
1-(Bromomethyl)-4-nitronaphthalene can be compared with other similar compounds such as:
- 1-(Bromomethyl)-2-nitronaphthalene
- 1-(Bromomethyl)-3-nitronaphthalene
- 1-(Bromomethyl)-5-nitronaphthalene
These compounds share similar structural features but differ in the position of the nitro group on the naphthalene ring. The position of the nitro group can significantly influence the reactivity and properties of the compound. For instance, the electronic effects and steric hindrance vary depending on the nitro group’s position, leading to differences in reaction rates and product distributions .
Properties
IUPAC Name |
1-(bromomethyl)-4-nitronaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c12-7-8-5-6-11(13(14)15)10-4-2-1-3-9(8)10/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOQNSWOKVTGMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00508839 | |
Record name | 1-(Bromomethyl)-4-nitronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00508839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16855-41-7 | |
Record name | 1-(Bromomethyl)-4-nitronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00508839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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